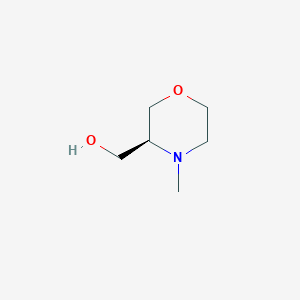

(S)-(4-Methylmorpholin-3-yl)methanol

Description

Significance of Chiral Morpholine (B109124) Derivatives in Contemporary Organic Chemistry

Chiral morpholine derivatives are prevalent structural motifs in a wide array of biologically active compounds, including numerous approved drugs. The morpholine scaffold is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which it can impart to a parent molecule. nih.gov The presence of a chiral center within the morpholine ring allows for stereospecific interactions with biological targets like enzymes and receptors, which is often crucial for therapeutic efficacy. nih.gov

The synthesis of enantiomerically pure substituted morpholines is an active area of research, with various strategies being developed to control the stereochemistry at different positions of the ring. organic-chemistry.orgnih.gov These methods often rely on the use of chiral starting materials or asymmetric catalytic processes to achieve high levels of enantiomeric excess. nih.govdigitellinc.com The resulting chiral morpholines are then utilized as key intermediates in the synthesis of complex natural products and pharmaceutical agents.

Overview of Stereochemically Defined Building Blocks

Stereochemically defined building blocks are enantiomerically pure or enriched compounds that are used as starting materials in a synthetic sequence to ensure the stereochemical integrity of the final product. nih.gov The use of such building blocks is a fundamental strategy in asymmetric synthesis, as it often provides a more efficient and reliable alternative to inducing chirality at a later stage of the synthesis. nih.gov These building blocks can range from simple chiral alcohols and amines to more complex heterocyclic structures.

The key advantage of using a stereochemically defined building block like (S)-(4-Methylmorpholin-3-yl)methanol lies in the direct incorporation of a chiral center into the target molecule. This approach can significantly shorten synthetic routes and avoid the need for challenging enantioselective reactions or chiral separations of racemic mixtures. nih.gov The functional groups present on the building block, such as the hydroxyl and amine moieties in this compound, provide versatile handles for further chemical transformations. asianpubs.org

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound is primarily driven by its application as a specialized building block in the synthesis of novel pharmaceutical candidates. Its utility is demonstrated in the preparation of intermediates for potential therapeutic agents.

A notable example of its application is found in patent literature, where it is used in the synthesis of substituted pyridine-4-carbonitriles. google.com In a specific reaction, the sodium salt of this compound, formed by reacting it with sodium hydride, is coupled with 3-chloropyridine-4-carbonitrile. This nucleophilic aromatic substitution reaction yields 3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile, a more complex molecule incorporating the chiral morpholine moiety. google.com This transformation highlights the role of the hydroxyl group as a nucleophile, enabling the connection of the chiral scaffold to an aromatic system.

While detailed academic studies focusing solely on the synthesis and characterization of this compound are not extensively available in the public domain, its inclusion in patent literature underscores its relevance in industrial research and development. The compound's properties, detailed in the tables below, are based on information from chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1620510-50-0 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | Liquid |

| Purity | ≥97% |

Table 2: Spectroscopic Data for (4-methylmorpholin-3-yl)methanol (B1290380) (predicted)

| Spectroscopic Technique | Predicted Data |

| Mass Spectrometry (m/z) | [M+H]⁺: 132.10192, [M+Na]⁺: 154.08386 |

Data sourced from PubChem and commercial supplier information. organic-chemistry.orguobaghdad.edu.iqresearchgate.net

The research trajectory for compounds like this compound is intrinsically linked to the broader field of drug discovery. As the demand for new and more effective stereochemically pure drugs continues to grow, the development and application of such specialized chiral building blocks will undoubtedly remain a key focus of both academic and industrial research in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-4-methylmorpholin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGKNIRSXCAEEP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620510-50-0 | |

| Record name | (S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for S 4 Methylmorpholin 3 Yl Methanol

Enantioselective Pathways to the (S)-Configuration

The synthesis of enantiomerically pure (S)-(4-Methylmorpholin-3-yl)methanol can be achieved through several strategic approaches that establish the desired stereocenter at the C3 position of the morpholine (B109124) ring. These methods include asymmetric catalysis, utilization of the chiral pool, and biocatalytic transformations.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules from prochiral substrates. In the context of this compound, a potential route involves the asymmetric epoxidation of a suitable allylic alcohol precursor, followed by regioselective ring-opening and subsequent cyclization.

A well-established method for asymmetric epoxidation is the Sharpless-Katsuki epoxidation. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) to convert a prochiral allylic alcohol into a chiral epoxide with high enantioselectivity. researchgate.netslideshare.net For the synthesis of the target molecule, a plausible precursor would be N-methyl-N-(2-propen-1-yl)-2-aminoethanol. The key epoxidation step would create the desired stereocenter.

Table 1: Asymmetric Epoxidation Conditions

| Catalyst/Reagent | Ligand | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Ti(OiPr)₄ | (+)-DET | TBHP | CH₂Cl₂ | -20 | >95% |

Following the epoxidation, a regioselective intramolecular cyclization under basic conditions would lead to the formation of the morpholine ring, yielding this compound. The stereochemistry of the epoxide directly translates to the stereochemistry of the final product.

Chiral Pool Synthesis Approaches to Morpholine Derivatives

The chiral pool approach leverages naturally occurring enantiopure compounds as starting materials. For the synthesis of this compound, (S)-alaninol, which is readily derived from the amino acid (S)-alanine, serves as an excellent chiral precursor. orgsyn.org

The synthesis would commence with the N-alkylation of (S)-alaninol with a suitable two-carbon electrophile containing a leaving group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This is followed by N-methylation. An alternative approach involves a reductive amination with formaldehyde (B43269) followed by the introduction of the 2-hydroxyethyl group. The final step is an intramolecular cyclization, often promoted by a base, to furnish the morpholine ring. This strategy is highly efficient as the stereochemistry at the C3 position is pre-determined by the starting material.

A general representation of this chiral pool approach is the synthesis of substituted morpholines from enantiomerically pure amino alcohols. nih.gov This involves the protection of the amino group, followed by O-allylation and subsequent palladium-catalyzed carboamination to form the morpholine ring. nih.govresearchgate.net

Biocatalytic Transformations and Kinetic Resolution Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can be employed for the asymmetric synthesis of this compound or for the resolution of a racemic mixture.

One potential biocatalytic approach is the use of an imine reductase (IRED) for the asymmetric reduction of a cyclic imine precursor. This method has been successfully applied to the synthesis of other chiral morpholine derivatives, achieving high enantioselectivity. digitellinc.com

Alternatively, kinetic resolution can be employed to separate a racemic mixture of (4-Methylmorpholin-3-yl)methanol (B1290380). In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases are commonly used for this purpose. The efficiency of the resolution is determined by the enantiomeric ratio (E value).

Table 2: Enzymatic Kinetic Resolution of Racemic Amines

| Enzyme | Acyl Donor | Solvent | E Value |

|---|---|---|---|

| Lipase B from Candida antarctica (CAL-B) | Ethyl acetate | Hexane | >100 |

Total Synthesis Strategies from Achiral or Pre-Chiral Precursors

The total synthesis of this compound from achiral or pre-chiral precursors necessitates the introduction of the key stereocenter through an asymmetric reaction. A plausible strategy involves the asymmetric hydrogenation of an unsaturated morpholine precursor. For instance, a 3-hydroxymethyl-4-methyl-3,4-dihydro-2H-1,4-oxazine could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to introduce the stereocenter at the C3 position.

Another approach is the diastereoselective synthesis from an achiral aldehyde. The Stannylamine Protocol (SnAP) can be used to synthesize C-substituted morpholines from aldehydes, although this would require a subsequent resolution step to obtain the desired enantiomer. orgsyn.org

Mechanistic Investigations of Formation Reactions to this compound

The mechanism of the formation of the morpholine ring is crucial for controlling the stereochemical outcome. In the chiral pool synthesis starting from (S)-alaninol, the key step is an intramolecular Williamson ether synthesis. This is an SN2 reaction where the hydroxyl group attacks the carbon bearing a leaving group, leading to inversion of configuration if the leaving group is on a chiral center. However, in this case, the chirality is already set, and the cyclization proceeds to form the ring.

In the asymmetric catalysis approach via Sharpless epoxidation, the mechanism involves the formation of a chiral titanium-tartrate-alkoxide complex. The allylic alcohol displaces an isopropoxide ligand on the titanium center. The peroxide then coordinates to the titanium, and the oxygen is delivered to one face of the double bond, directed by the chiral tartrate ligand. The subsequent intramolecular ring-opening of the epoxide by the amine is a regioselective SN2 reaction, where the amine attacks the less substituted carbon of the epoxide, leading to the formation of the six-membered morpholine ring.

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Fidelity

Optimizing reaction conditions is critical for maximizing the yield and enantiomeric excess of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For asymmetric catalytic reactions like the Sharpless epoxidation, the choice of the chiral ligand ((+)- or (-)-DET) is paramount in determining the absolute stereochemistry of the product. The catalyst loading can also be optimized to balance reaction rate and cost. Lower temperatures generally lead to higher enantioselectivity. harvard.edu

In the chiral pool synthesis, the choice of base and solvent for the intramolecular cyclization step can significantly impact the yield. Strong, non-nucleophilic bases are often preferred to avoid side reactions.

For N-alkylation reactions to introduce the methyl group, the choice of the alkylating agent and reaction conditions is important to prevent over-alkylation. Reductive amination with formaldehyde and a reducing agent like sodium borohydride (B1222165) is often a mild and efficient method. The optimization of N-alkylation of morpholines with alcohols has been studied, with factors such as temperature, pressure, and catalyst influencing the selectivity and conversion. researchgate.net

Table 3: Optimization of N-Methylation of Morpholine

| Methylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methanol | CuO-NiO/γ-Al₂O₃ | Gas Phase | 220 | 93.8 |

By carefully controlling these reaction parameters, the synthesis of this compound can be achieved with high yield and excellent stereochemical purity, making it readily available for its applications in various fields.

The controlled synthesis of this compound with high enantiopurity is crucial for its application in asymmetric synthesis. Several strategies have been developed to achieve this, primarily focusing on the use of chiral precursors or asymmetric catalytic methods.

One prominent approach involves the utilization of the chiral pool, with amino acids such as (S)-serine serving as a readily available and inexpensive starting material. The synthesis typically begins with the protection of the amino and carboxylic acid functionalities of (S)-serine. For instance, N-Boc-L-serine can be converted to its methyl ester. orgsyn.org This is followed by a series of transformations including N-alkylation and cyclization to form the morpholine ring, and subsequent reduction of the ester to the primary alcohol. This strategy leverages the inherent chirality of the starting material to establish the desired stereocenter at the C-3 position of the morpholine ring.

Another powerful technique for the synthesis of chiral morpholines is asymmetric hydrogenation. nih.gov This method often involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst. While not a direct synthesis of the title compound, this methodology is a key strategy for producing chiral 3-substituted morpholines with high enantioselectivity. nih.gov The choice of a suitable chiral ligand for the transition metal catalyst (often rhodium or ruthenium-based) is critical for achieving high levels of stereocontrol. nih.gov

Biocatalysis also presents an emerging and efficient route for the enantioselective synthesis of related 3-substituted morpholine derivatives. For example, imine reductase (IRED) enzymes have been successfully employed in the asymmetric synthesis of (S)-3-aryl-morpholines, demonstrating the potential of enzymatic methods to deliver high yields and exquisite enantioselectivity.

| Methodology | Starting Material/Precursor | Key Steps | Advantages |

| Chiral Pool Synthesis | (S)-Serine | Protection, N-alkylation, Cyclization, Reduction | Readily available chiral source, well-established transformations |

| Asymmetric Hydrogenation | Dehydromorpholine | Catalytic hydrogenation with a chiral catalyst | High enantioselectivity, catalytic approach |

| Biocatalysis | Prochiral imine | Enzymatic reduction | High enantioselectivity and yield, environmentally friendly |

Derivatization Strategies for Enhancing Synthetic Utility of this compound

The synthetic utility of this compound can be significantly expanded through the derivatization of its hydroxyl and morpholine nitrogen functionalities. These modifications can be used to introduce protecting groups, convert the hydroxyl group into a better leaving group for nucleophilic substitution, or to attach the molecule to a solid support or another molecular scaffold.

Activation of the Hydroxyl Group:

A common strategy to enhance the reactivity of the primary alcohol is to convert the hydroxyl group into a better leaving group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). chemistrysteps.commasterorganicchemistry.com This conversion is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, usually in the presence of a base like pyridine. masterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in S\textsubscript{N}2 reactions, allowing for the introduction of various functional groups at this position with inversion of configuration. chemistrysteps.commasterorganicchemistry.com

| Reagent | Resulting Functional Group | Purpose |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Conversion of -OH to a good leaving group |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Conversion of -OH to a good leaving group |

| Thionyl chloride (SOCl₂) | Alkyl chloride (-Cl) | Conversion of -OH to a good leaving group |

Modification of the Morpholine Nitrogen:

The tertiary amine of the morpholine ring, being a weak base, can participate in various reactions. For instance, N-methylmorpholine, a closely related compound, is widely used as a base in peptide synthesis. nih.gov The nitrogen atom in this compound can act as a nucleophile or a base in various chemical transformations.

Use as a Chiral Auxiliary or Ligand:

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis. researchgate.netnih.govmetu.edu.tr By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered. Furthermore, the nitrogen and oxygen atoms can act as coordination sites for metal ions, allowing for its use as a chiral ligand in metal-catalyzed asymmetric reactions. researchgate.netnih.govmetu.edu.tr

Chemical Reactivity and Transformation Mechanisms of S 4 Methylmorpholin 3 Yl Methanol

Nucleophilic and Electrophilic Reactivity Profiles

No specific studies detailing the nucleophilic and electrophilic reactivity of (S)-(4-Methylmorpholin-3-yl)methanol were identified. While the morpholine (B109124) moiety generally exhibits nucleophilicity at the nitrogen atom, the presence of the adjacent chiral center with a hydroxymethyl group would significantly influence its electronic and steric properties. A thorough analysis would require experimental data from reactions with various electrophiles and nucleophiles to establish a reactivity profile.

Transformations Involving the Hydroxyl Group

General transformations of primary alcohols are well-documented in organic chemistry. However, specific examples of esterification, etherification, oxidation, or conversion to leaving groups for the hydroxyl group of this compound, along with their reaction conditions and yields, are not described in the available literature.

Reactions at the Morpholine Nitrogen Center

The tertiary amine of the morpholine ring is expected to undergo reactions such as N-alkylation and N-oxide formation. Studies on the N-alkylation of the parent morpholine scaffold exist, providing some general insights. researchgate.netresearchgate.net However, specific studies on these reactions for this compound, which would be influenced by the stereocenter and the hydroxyl group, are not available.

Stereochemical Implications of Chemical Transformations on the Chiral Center

A critical aspect of the chemistry of this chiral molecule is the stereochemical outcome of its reactions. Understanding whether reactions proceed with retention, inversion, or racemization at the C3 chiral center is paramount for its application in asymmetric synthesis. The literature search did not yield any studies that investigate the stereochemical course of transformations involving this compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

No kinetic or thermodynamic data for any reaction involving this compound was found. Such studies are essential for a complete understanding of reaction mechanisms, allowing for the determination of rate constants, activation energies, and the relative stabilities of reactants, intermediates, and products.

Applications of S 4 Methylmorpholin 3 Yl Methanol As a Chiral Synthon and Ligand

Role as a Chiral Building Block in Complex Molecule Synthesis

Total Synthesis of Stereochemically Defined Organic Scaffolds

While specific examples of the total synthesis of complex natural products directly employing (S)-(4-Methylmorpholin-3-yl)methanol are not extensively documented in readily available literature, its utility as a chiral building block is well-established in principle. Chiral synthons like this are crucial in multi-step syntheses where the precise control of stereochemistry is paramount to achieving the desired biologically active isomer. The morpholine (B109124) moiety can serve as a key structural element or be modified to form other heterocyclic systems.

Enantioselective Construction of Heterocyclic Systems

The inherent chirality of this compound makes it an excellent starting material for the enantioselective construction of various heterocyclic systems. The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl group, offer multiple points for chemical modification and ring-forming reactions. This allows for the synthesis of more complex and substituted heterocyclic structures with a high degree of stereocontrol. For instance, it can be envisioned as a precursor for the synthesis of chiral piperidines, pyrrolidines, and other nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceutical agents.

Development as a Chiral Ligand in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can transfer stereochemical information to a metal center, thereby enabling enantioselective transformations. The structural characteristics of this compound make it an attractive scaffold for the design of novel chiral ligands.

Design and Synthesis of Metal-Ligand Complexes Incorporating this compound

The hydroxyl and amine functionalities of this compound provide convenient handles for the synthesis of bidentate or even tridentate ligands. myskinrecipes.com The primary alcohol can be converted into a variety of donor groups, such as phosphines, ethers, or other coordinating moieties. The tertiary amine of the morpholine ring can also act as a coordinating atom. By strategically modifying the molecule, a library of chiral ligands can be generated with varying steric and electronic properties. These ligands can then be complexed with various transition metals, such as rhodium, ruthenium, palladium, and iridium, to form chiral catalysts.

Table 1: Potential Ligand Modifications of this compound

| Functional Group to be Modified | Potential Donor Group | Resulting Ligand Type | Potential Metal for Complexation |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Diphenylphosphine (-CH₂PPh₂) | P,N-Ligand | Rhodium, Iridium |

| Primary Alcohol (-CH₂OH) | Pyridyl Ether (-CH₂O-Py) | N,N,O-Ligand | Ruthenium, Copper |

This table presents hypothetical modifications based on common strategies in ligand synthesis and is for illustrative purposes.

Enantioselective Transformations Mediated by this compound-Derived Ligands

Once synthesized, metal complexes bearing ligands derived from this compound can be screened for their efficacy in a wide range of asymmetric transformations. These reactions are fundamental to modern organic synthesis and include asymmetric hydrogenation, hydrosilylation, allylic alkylation, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. While specific, high-yield, and highly enantioselective examples of catalysis using ligands directly derived from this compound are yet to be prominently featured in the literature, the underlying principles of ligand design strongly support their potential in this area. The modular nature of such ligands would allow for fine-tuning of the catalyst structure to optimize for a specific chemical transformation.

Table 2: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-Derived Ligands

| Asymmetric Reaction | Substrate Type | Potential Product |

|---|---|---|

| Asymmetric Hydrogenation | Prochiral Olefins | Chiral Alkanes |

| Asymmetric Hydrosilylation | Ketones | Chiral Alcohols |

| Asymmetric Allylic Alkylation | Allylic Substrates | Chiral Allylated Compounds |

This table illustrates potential applications and is based on the general utility of chiral ligands in asymmetric catalysis.

Catalyst Recycling and Immobilization Strategies for this compound-Based Catalysts

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and cost. For catalysts derived from chiral ligands like this compound, effective recycling and immobilization are crucial for their economic viability in large-scale synthesis. However, specific studies detailing immobilization and recycling strategies for catalysts based on this compound are not extensively documented in scientific literature.

In principle, several established strategies could be adapted for catalysts employing this chiral morpholine derivative. The presence of a primary hydroxyl (-CH₂OH) group and a tertiary amine within its structure offers versatile handles for covalent attachment to solid supports.

Common Immobilization Techniques:

Polymer Support: The ligand could be anchored to a pre-formed polymer backbone (e.g., polystyrene, silica (B1680970) gel) through its hydroxyl group. This involves converting the alcohol to a more reactive species that can bond with the support.

In-situ Polymerization: The this compound unit could be modified with a polymerizable group (like a vinyl or acryloyl moiety) and then co-polymerized with other monomers to embed the chiral catalyst within a polymer matrix.

Dendritic and Magnetic Supports: Attachment to dendritic polymers or magnetic nanoparticles offers high surface area and allows for easy separation of the catalyst from the reaction mixture using filtration or magnetic fields, respectively.

The primary advantage of immobilization is the simplified separation of the catalyst from the product, enabling its reuse over multiple reaction cycles. This is particularly important for catalysts that employ expensive transition metals or complex, multi-step ligand syntheses. Despite these potential avenues, experimental data, including catalyst leaching, stability over repeated uses, and comparative performance between homogeneous and heterogeneous systems for this compound-based catalysts, remains an area for future research.

Integration into Advanced Materials and Polymer Architectures

The integration of chiral units into materials and polymers can impart unique properties, such as chiroptical activity, enantioselective recognition, and asymmetric catalytic capabilities. Morpholine derivatives, in general, are utilized in polymer and materials science as curing agents, stabilizers, and building blocks for advanced materials. e3s-conferences.org

Chiral polymers are of significant interest for applications in chiral chromatography, enantioselective sensing, and asymmetric catalysis. Incorporating a well-defined chiral unit like this compound into a polymer backbone can create materials with specific recognition capabilities.

The synthesis of such polymers could theoretically be achieved through two main pathways:

Polymerization of Chiral Monomers: The hydroxyl group of this compound could be functionalized with a polymerizable group, such as an acrylate, methacrylate, or styryl ether. Subsequent radical or controlled polymerization of this new chiral monomer would yield a polymer with the chiral morpholine unit as a pendant group on each repeating unit.

Post-Polymerization Modification: A pre-existing polymer with reactive side chains (e.g., poly(glycidyl methacrylate) or chloromethylated polystyrene) could be chemically modified by reacting it with this compound, grafting the chiral moiety onto the polymer support.

Chiral Ionic Liquids (CILs) are a class of molten salts that are chiral and have melting points below 100 °C. They have emerged as promising media for asymmetric synthesis, chiral recognition, and separation science. nih.gov CILs can be designed with either a chiral cation, a chiral anion, or both. researchgate.net

This compound possesses the necessary structural features—specifically the tertiary amine—to serve as a precursor for a chiral cation. The synthesis would typically involve the quaternization of the morpholine nitrogen with an alkyl halide (e.g., an n-butyl bromide). This reaction would produce a chiral morpholinium cation. A subsequent anion exchange step with a desired counter-anion (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide) would yield the final chiral ionic liquid.

The general synthetic route is outlined below:

Quaternization: Reaction of the tertiary amine in this compound with an alkylating agent (R-X) to form a chiral quaternary ammonium (B1175870) salt.

Anion Metathesis: Exchange of the initial halide anion (X⁻) with a different anion (Y⁻) to tune the physical properties (e.g., melting point, viscosity, solubility) of the resulting CIL.

The resulting morpholinium-based CIL would possess a defined stereocenter and a hydroxyl group, which could participate in hydrogen bonding, potentially enhancing its chiral recognition capabilities. While the synthesis of CILs from other chiral sources like amino alcohols is well-established, tu-clausthal.deresearchgate.net specific research detailing the synthesis and characterization of CILs derived from this compound has not been published.

Advanced Spectroscopic and Chromatographic Characterization for Stereochemical Purity and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Detailed Structural Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous confirmation of the molecular skeleton of (S)-(4-Methylmorpholin-3-yl)methanol.

While specific, experimentally derived spectral data for this compound is not widely published in peer-reviewed literature, the expected resonances can be predicted based on its structure. The ¹H NMR spectrum would feature distinct signals for the N-methyl group, the protons on the morpholine (B109124) ring, and the hydroxymethyl substituent. The protons on the chiral center (C3) and the adjacent methylene (B1212753) group (C2) would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The precise chemical shifts and coupling constants would confirm the connectivity and substitution pattern of the morpholine ring.

Table 1: Predicted NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description of Signal |

| ¹H | ~ 2.3 | Singlet, 3H (N-CH₃) |

| ¹H | ~ 2.0 - 2.8 | Multiplets, 3H (Protons on C2 and C3) |

| ¹H | ~ 3.5 - 3.9 | Multiplets, 6H (Protons on C5, C6, and CH₂OH) |

| ¹³C | ~ 45 | N-CH₃ |

| ¹³C | ~ 55 - 70 | C2, C3, C5, C6 (Ring Carbons) |

| ¹³C | ~ 65 | CH₂OH |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula (C₆H₁₃NO₂).

The expected monoisotopic mass of the neutral molecule is 131.0946 g/mol . In a typical electrospray ionization (ESI) experiment, the compound would be observed as a protonated molecule [M+H]⁺ with a calculated m/z of 132.1019. The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's identity. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. The absence of significant signals at other m/z values in the spectrum serves as an indicator of the sample's high chemical purity.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 |

| [M+Na]⁺ | C₆H₁₃NNaO₂⁺ | 154.0838 |

| [M+K]⁺ | C₆H₁₃KNO₂⁺ | 170.0578 |

| [M-H]⁻ | C₆H₁₂NO₂⁻ | 130.0873 |

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), or optical purity, is crucial for any chiral compound. Chiral chromatography is the primary method for separating enantiomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For an amino alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases are often effective.

The separation principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes results in the separation. By analyzing a racemic mixture, the retention times for the (S) and (R) enantiomers can be established. A subsequent analysis of the this compound sample would ideally show a single peak corresponding to the (S)-enantiomer. The area of any peak appearing at the retention time of the (R)-enantiomer can be used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Due to the presence of polar hydroxyl and amine functional groups, this compound would likely require derivatization prior to analysis to increase its volatility and improve chromatographic peak shape. Common derivatization strategies involve converting the alcohol to an ester or silyl (B83357) ether and/or acylating the amine.

Once derivatized, the sample is injected onto a GC column containing a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. gcms.cz The different interactions between the derivatized enantiomers and the CSP allow for their separation. As with HPLC, the relative peak areas are used to determine the enantiomeric excess with high accuracy.

Table 3: Potential Derivatization Reagents for Chiral GC Analysis

| Functional Group | Reagent Class | Example Reagent |

| Hydroxyl (-OH) | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Hydroxyl (-OH) | Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) |

| Amine (-NH-, if applicable) | Acylating Agents | Acetic Anhydride |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, unambiguously showing the spatial arrangement of its atoms.

However, this technique requires a suitable, high-quality single crystal, which can be challenging to obtain for compounds that are liquids or oils at room temperature, as this compound is reported to be. Currently, there is no publicly available crystal structure for this compound. To apply this method, it would likely be necessary to prepare a crystalline derivative, such as a salt with a chiral acid or a solid covalent derivative, which could then be subjected to X-ray analysis.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

For non-crystalline samples or when crystallization is not feasible, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide a powerful alternative for assigning the absolute configuration. rsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net ECD, similarly, measures this differential absorption in the UV-visible region, corresponding to electronic transitions. nih.gov The resulting spectra are unique "fingerprints" of a molecule's specific three-dimensional structure, including its absolute configuration.

The modern application of these techniques involves a comparison between the experimental spectrum and a theoretically predicted spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT). youtube.comrsc.org For this compound, the procedure would be:

Measure the experimental VCD and/or ECD spectrum of the sample in a suitable solvent.

Perform a computational conformational search to identify the most stable conformers of the molecule.

Calculate the theoretical VCD and ECD spectra for the assumed (S)-configuration by performing a Boltzmann-weighted average of the spectra of the stable conformers.

Compare the experimental spectrum with the calculated spectrum for the (S)-enantiomer.

A strong agreement in the signs and relative intensities of the spectral bands between the experimental and calculated spectra provides a confident and unambiguous assignment of the (S)-absolute configuration. researchgate.netyoutube.com

Computational and Theoretical Investigations of S 4 Methylmorpholin 3 Yl Methanol

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be employed to determine the most stable three-dimensional structure of (S)-(4-Methylmorpholin-3-yl)methanol. researchgate.net Conformational analysis is crucial for morpholine (B109124) derivatives, which typically adopt a chair conformation. acs.org For this specific molecule, the analysis would identify the preferred orientation of the hydroxymethyl group at the C3 position and the methyl group at the N4 position.

Key objectives of such an analysis would include:

Identifying Stable Conformers: Determining whether the substituents (hydroxymethyl and methyl groups) prefer axial or equatorial positions on the morpholine ring. acs.org

Energy Landscapes: Calculating the relative energies of different conformers to identify the global minimum energy structure.

Geometric Parameters: Providing optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.

A hypothetical data table for this section would resemble the following, detailing the relative energies of possible conformers.

| Conformer | Hydroxymethyl Position | Methyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Reference) |

| 2 | Axial | Equatorial | data not available |

| 3 | Equatorial | Axial | data not available |

| 4 | Axial | Axial | data not available |

| Note: Data is hypothetical and for illustrative purposes only. Specific research is required to determine actual values. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations could be used to study the behavior of this compound in various solvent environments over time. mdpi.comnih.gov These simulations provide insights into how the molecule interacts with solvent molecules and with other solute molecules.

This investigation would typically involve:

Solvation Shell Analysis: Characterizing the arrangement of solvent molecules (e.g., water, methanol) around the solute molecule.

Hydrogen Bonding: Analyzing the dynamics of hydrogen bonds formed by the hydroxyl group and the morpholine oxygen and nitrogen atoms with protic solvents.

Diffusion and Transport Properties: Calculating properties like the diffusion coefficient to understand its mobility in a solution.

The results would be crucial for understanding its behavior in reaction media or biological systems.

Prediction of Spectroscopic Properties and Reactivity Parameters (e.g., HOMO-LUMO, MEP)

Quantum chemical calculations can predict various spectroscopic and reactivity parameters. researchgate.netresearchgate.net

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It helps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting how the molecule will interact with other reagents. researchgate.net

A summary of predicted reactivity parameters would be presented in a table like the one below.

| Parameter | Value (eV) |

| HOMO Energy | data not available |

| LUMO Energy | data not available |

| HOMO-LUMO Gap (ΔE) | data not available |

| Note: Data is hypothetical and for illustrative purposes only. |

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational methods are powerful tools for elucidating reaction mechanisms. acs.org For a chiral building block like this compound, studies could focus on reactions involving its hydroxyl or amine functionalities. Such investigations would:

Map Reaction Pathways: Identify the intermediates and, crucially, the transition states for a given reaction.

Calculate Activation Energies: Determine the energy barriers for different reaction steps, which helps in predicting reaction rates and selectivity.

Elucidate Stereochemical Outcomes: In asymmetric synthesis, computational studies can explain why a particular stereoisomer is formed preferentially.

In Silico Design of Novel Chiral Derivatives and Ligands

Building upon the foundational computational data, in silico methods can be used to design new molecules with desired properties. nih.govfrontiersin.org Starting with the scaffold of this compound, researchers could:

Virtual Screening: Modify the structure by adding different functional groups and computationally screen the resulting library of virtual compounds for improved properties (e.g., binding affinity to a biological target). mdpi.com

Pharmacophore Modeling: Identify the key structural features responsible for a desired biological activity to guide the design of new, more potent derivatives.

Ligand-Receptor Docking: If a biological target is known, docking studies can predict the binding mode and affinity of newly designed ligands based on the this compound core. nih.gov

Future Research Directions and Emerging Opportunities for S 4 Methylmorpholin 3 Yl Methanol

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research into the synthesis of (S)-(4-Methylmorpholin-3-yl)methanol should prioritize the development of methodologies that exhibit high atom economy, utilize renewable resources, and minimize waste generation.

Current synthetic strategies often rely on multi-step sequences that may involve protecting groups and hazardous reagents. Novel approaches could explore enzymatic or chemo-enzymatic routes, leveraging the high selectivity of biocatalysts to establish the desired stereocenter. For instance, the use of amine dehydrogenases or transaminases could offer a more direct and environmentally benign pathway to chiral amines from prochiral ketones. mdpi.com

Furthermore, catalytic asymmetric hydrogenation of unsaturated precursors represents a highly atom-economical method for producing chiral amines with minimal waste. acs.org Research into developing specific catalysts for the asymmetric hydrogenation of a suitable precursor to this compound could significantly improve the sustainability of its production. Another avenue involves the application of redox-neutral methods, such as the use of ethylene (B1197577) sulfate (B86663) for the cyclization of 1,2-amino alcohols, which presents a high-yielding and environmentally friendly alternative to traditional methods. chemrxiv.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, and cofactor regeneration. |

| Asymmetric Hydrogenation | High atom economy, minimal byproducts, potential for high turnover numbers. | Development of highly selective and active catalysts for the specific substrate. |

| Redox-Neutral Cyclization | Use of inexpensive reagents, high yields, environmentally friendly. | Substrate-specific optimization and scalability. |

Development of this compound-Based Organocatalysts

The field of asymmetric organocatalysis has witnessed exponential growth, offering a metal-free alternative for the synthesis of chiral molecules. The chiral scaffold of this compound, featuring both a secondary amine and a hydroxyl group, makes it an attractive candidate for development into a novel class of organocatalysts.

While morpholine-based organocatalysts have been explored, they are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electronic effects of the oxygen atom. frontiersin.org However, the presence of the hydroxymethyl group in this compound offers a handle for modification and the introduction of additional functionalities that could enhance catalytic activity and selectivity. For example, the hydroxyl group could act as a hydrogen-bond donor, participating in the transition state of a reaction and influencing its stereochemical outcome.

Future research could focus on the synthesis of derivatives where the hydroxyl group is modified to incorporate other catalytic motifs, such as thiourea (B124793) or squaramide moieties, to create bifunctional organocatalysts. These catalysts could be investigated in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.com

Integration in Flow Chemistry and Continuous Processing Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages such as improved safety, enhanced reaction control, and potential for automation. rsc.orgbohrium.com The integration of the synthesis of this compound and its derivatives into continuous flow processes represents a significant opportunity for process intensification and scalability.

The development of robust and efficient synthetic routes, as discussed in section 7.1, is a prerequisite for their successful implementation in a flow regime. For instance, immobilized enzymes or heterogeneous catalysts could be packed into columns, allowing for the continuous conversion of starting materials to the desired product with easy separation and catalyst recycling. nih.gov

Furthermore, the use of this compound-based organocatalysts in flow reactors could enable the continuous production of other chiral molecules. The catalyst could be immobilized on a solid support, creating a packed-bed reactor through which reactants are continuously passed to generate the chiral product. This approach would streamline the purification process and allow for the reuse of the valuable chiral catalyst. acs.org

Novel Applications in Asymmetric Synthesis Beyond Current Scope

Currently, this compound is primarily used as a chiral building block, where its stereocenter is incorporated into the final target molecule. myskinrecipes.com However, its potential as a chiral ligand for transition metal catalysis or as a chiral auxiliary remains largely unexplored.

As a chiral ligand, the nitrogen and oxygen atoms of the morpholine (B109124) ring, along with the hydroxyl group, could coordinate to a metal center, creating a chiral environment for asymmetric transformations such as hydrogenations, cross-coupling reactions, or cyclopropanations. Research in this area would involve the synthesis and evaluation of various metal complexes of this compound and its derivatives.

The use of this compound as a chiral auxiliary could facilitate diastereoselective reactions. By temporarily attaching it to a prochiral substrate, the inherent chirality of the morpholine derivative can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. This approach could be particularly useful for the synthesis of complex molecules where direct catalytic asymmetric methods are challenging.

Interdisciplinary Research Incorporating this compound in Advanced Functional Materials

The unique structural and chiral properties of this compound make it an intriguing candidate for incorporation into advanced functional materials. The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers numerous possibilities. mdpi.com

In the realm of supramolecular chemistry, the self-assembly of this compound derivatives could lead to the formation of chiral gels, liquid crystals, or porous materials. msleelab.org These materials could find applications in chiral separations, asymmetric catalysis, and sensing. The ability of the morpholine moiety to participate in hydrogen bonding and other non-covalent interactions would be crucial in directing the formation of these ordered structures. researchgate.net

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Functionality | Research Focus |

| Chiral Polymers | Chiroptical properties (e.g., CPL), chiral recognition. | Synthesis of monomers and polymerization, characterization of material properties. |

| Supramolecular Gels | Chiral reaction media, templates for asymmetric synthesis. | Design of gelators, study of self-assembly and gel properties. |

| Chiral Porous Materials | Enantioselective separations, heterogeneous asymmetric catalysis. | Synthesis of porous frameworks, evaluation of separation and catalytic performance. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(4-Methylmorpholin-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of (S)-3-chloro-4-methylmorpholine with methanol under reflux conditions. Key parameters include temperature (60–80°C), solvent polarity (methanol or ethanol), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) or NMR ensures completion .

- Optimization : Adjusting stoichiometry (e.g., excess methanol) and using catalysts like KCO can improve yields. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) enhances enantiomeric purity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Analytical Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with a hexane/isopropanol mobile phase to resolve enantiomers.

- Optical Rotation : Compare measured [α] values with literature data for (S)-enantiomers.

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H NMR (CDCl) shows characteristic peaks for the morpholine ring (δ 3.5–4.2 ppm) and hydroxymethyl group (δ 3.7–4.0 ppm). C NMR confirms the quaternary carbon at C4 (δ 70–75 ppm).

- IR Spectroscopy : O–H stretch (~3300 cm) and C–O bonds (1100–1250 cm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-enantiomer?

- Mechanistic Insight : The (S)-enantiomer exhibits higher binding affinity to targets like G protein-coupled receptors (GPCRs) due to optimal spatial alignment of its hydroxymethyl group. For example, in docking studies, the (S)-form showed a 2.3-fold lower IC than the (R)-enantiomer in serotonin receptor assays .

- Experimental Validation : Use competitive binding assays (e.g., radioligand displacement) and molecular dynamics simulations to quantify enantioselective interactions .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies of this compound derivatives?

- Data Analysis Framework :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance or prodrug activation.

Metabolite Identification : Use LC-MS to detect active/inactive metabolites influencing in vivo outcomes.

Dose-Response Correlation : Compare in vitro IC with in vivo ED under controlled conditions .

Q. How can enantioselective synthesis of this compound be scaled while maintaining >98% ee?

- Process Chemistry :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution.

- Continuous Flow Systems : Optimize residence time and temperature to minimize racemization.

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the key structure-activity relationship (SAR) trends for analogs of this compound in kinase inhibition?

- SAR Insights :

| Substituent | Activity (IC, nM) | Selectivity (Kinase X/Y) |

|---|---|---|

| 4-Methyl | 12 ± 1.5 | 10:1 |

| 4-Ethyl | 45 ± 3.2 | 3:1 |

| 4-Fluoro | 8 ± 0.9 | 15:1 |

- Methodology : Modify the morpholine ring at C4 and evaluate using kinase profiling panels (e.g., Eurofins KinaseScan). Molecular modeling (e.g., Schrödinger Suite) predicts steric and electronic effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.